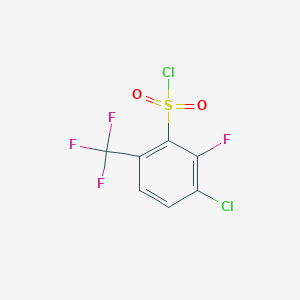
2-Bromo-3,6-dichlorotoluene
Übersicht
Beschreibung
2-Bromo-3,6-dichlorotoluene: is an organic compound with the molecular formula C7H5BrCl2 It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms at the 2nd, 3rd, and 6th positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,6-dichlorotoluene typically involves the bromination of 3,6-dichlorotoluene. One common method is the photocatalytic oxidative bromination using hydrobromic acid and hydrogen peroxide in a microchannel reactor under light irradiation . This method is preferred due to its green and safe process, achieving high conversion rates and yields.
Industrial Production Methods: In industrial settings, the continuous photochemical benzylic bromination using in situ generated bromine is employed. This process involves the use of a bromine generator in continuous flow mode, optimizing mass utilization by recycling hydrobromic acid and achieving high throughput . The reaction conditions include the use of 2,6-dichlorotoluene, hydrobromic acid, and sodium bromate, with the system equilibrated and the reactor output collected at elevated temperatures.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-3,6-dichlorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: Products include 2-bromo-3,6-dichlorobenzoic acid or 2-bromo-3,6-dichlorobenzaldehyde.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3,6-dichlorotoluene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a building block in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 2-Bromo-3,6-dichlorotoluene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved include the activation of specific enzymes or inhibition of metabolic processes.
Vergleich Mit ähnlichen Verbindungen
2,6-Dichlorotoluene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4,6-dichlorotoluene: Has a different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness: 2-Bromo-3,6-dichlorotoluene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
2-bromo-1,4-dichloro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBUYSOYJSYQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















